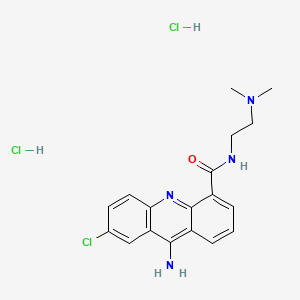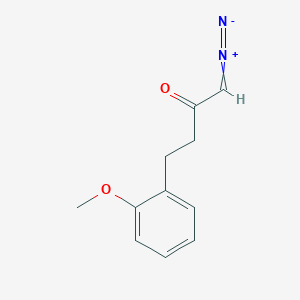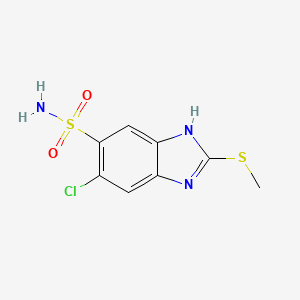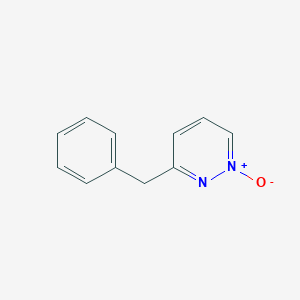![molecular formula C11H13N5S B14375204 N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 88540-94-7](/img/structure/B14375204.png)
N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an amino group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. This step involves the nitration of a methyl-substituted benzene ring, followed by catalytic hydrogenation to convert the nitro group to an amino group.
Guanidine Introduction: The final step involves the reaction of the thiazole derivative with a guanidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine may involve continuous flow processes to enhance yield and efficiency. These methods often utilize microreactor systems to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but lacks the thiazole and guanidine moieties.
4-Methyl-3-nitroaniline: Contains the methyl and nitro groups but lacks the thiazole and guanidine moieties.
Uniqueness
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a thiazole ring, an amino group, and a guanidine moiety. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88540-94-7 |
|---|---|
Molekularformel |
C11H13N5S |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
2-[4-(3-amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-6-2-3-7(4-8(6)12)9-5-17-11(15-9)16-10(13)14/h2-5H,12H2,1H3,(H4,13,14,15,16) |
InChI-Schlüssel |
RFBREHGRSASXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)

![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)







